molecular formula C19H23NO2 B1392260 5-(4-Hexyloxybenzoyl)-2-methylpyridine CAS No. 1187167-80-1

5-(4-Hexyloxybenzoyl)-2-methylpyridine

Cat. No. B1392260
M. Wt: 297.4 g/mol
InChI Key: KEDGOQFASCMYDW-UHFFFAOYSA-N
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Description

5-(4-Hexyloxybenzoyl)-2-methylpyridine is a chemical compound with the molecular formula C19H23NO2 . It has a molecular weight of 297.4 g/mol . The IUPAC name for this compound is [4- (hexyloxy)phenyl] (5-methyl-2-pyridinyl)methanone .


Molecular Structure Analysis

The InChI code for 5-(4-Hexyloxybenzoyl)-2-methylpyridine is 1S/C19H23NO2/c1-3-4-5-6-13-22-17-10-8-16 (9-11-17)19 (21)18-12-7-15 (2)14-20-18/h7-12,14H,3-6,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Synthesis and Molecular Structure :

    • Hayvalı et al. (2003) explored the synthesis of new crown ethers, which included reactions involving compounds related to 5-(4-Hexyloxybenzoyl)-2-methylpyridine. They examined the molecular structure and tautomeric equilibria of these compounds, providing insights into their chemical behavior and potential applications in molecular recognition and complexation processes (Hayvalı, M. Hayvalı, Kılıç, Hökelek, & Weber, 2003).
  • Chemical Reactivity and Applications in Material Science :

    • Bagdi et al. (2015) discussed the synthesis of imidazopyridines, a category that includes structures similar to 5-(4-Hexyloxybenzoyl)-2-methylpyridine. They highlighted the compound's utility in medicinal chemistry and material science, underscoring its potential in various chemical applications (Bagdi, Santra, Monir, & Hajra, 2015).
  • Potential in Molecular Docking and Binding Studies :

    • Yılmaz et al. (2020) analyzed a novel phthalide derivative, structurally related to 5-(4-Hexyloxybenzoyl)-2-methylpyridine, both experimentally and theoretically. Their work included molecular docking studies, suggesting the potential of these compounds in understanding molecular interactions and binding affinities (Yılmaz, Odabaşoğlu, Şenel, Adımcılar, Erdogan, Özdemir, Gölcü, & Odabaşoǧlu, 2020).
  • Applications in Liquid Crystal Technology :

    • Jung et al. (2009) investigated the preparation of discotic metallomesogens based on phenacylpyridines, a class that encompasses derivatives like 5-(4-Hexyloxybenzoyl)-2-methylpyridine. They found that these compounds exhibit liquid crystal behavior at room temperature, indicating their potential in the development of advanced materials for display technologies (Jung, Huang, & Chang, 2009).
  • Role in Catalysis and Chemical Reactions :

properties

IUPAC Name

(4-hexoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-18-11-9-16(10-12-18)19(21)17-8-7-15(2)20-14-17/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDGOQFASCMYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hexyloxybenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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